![molecular formula C27H24ClN3O4S B3019527 4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532972-53-5](/img/structure/B3019527.png)
4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an amide, a thioether, an indole, and a dihydrobenzodioxin . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the steric and electronic interactions between them. For example, the dihedral angle between the benzoyl and aniline benzene rings in similar compounds is often close to 90 degrees .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions, while the thioether group might undergo oxidation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability might be influenced by the presence of the aromatic rings .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4S/c28-19-7-5-18(6-8-19)27(33)29-11-12-31-16-25(21-3-1-2-4-22(21)31)36-17-26(32)30-20-9-10-23-24(15-20)35-14-13-34-23/h1-10,15-16H,11-14,17H2,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWQOONTYHRELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide |
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